molecular formula C11H14N2O3 B2834635 N-(tert-butyl)-2-nitrobenzamide CAS No. 41225-78-9

N-(tert-butyl)-2-nitrobenzamide

Cat. No.: B2834635
CAS No.: 41225-78-9
M. Wt: 222.244
InChI Key: BMADOZDALQJUFQ-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-nitrobenzamide is an organic compound characterized by the presence of a tert-butyl group attached to the nitrogen atom of a benzamide structure, with a nitro group at the ortho position relative to the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(tert-butyl)-2-nitrobenzamide can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzoic acid with tert-butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Another method involves the use of oxalic acid dihydrate as a catalyst to facilitate the reaction between tert-butyl acetate and 2-nitrobenzonitrile, yielding this compound under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure efficient production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: The major product is N-(tert-butyl)-2-aminobenzamide.

    Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.

Scientific Research Applications

N-(tert-butyl)-2-nitrobenzamide has several applications in scientific research:

Comparison with Similar Compounds

N-(tert-butyl)-2-nitrobenzamide can be compared with other similar compounds such as:

This compound is unique due to the combination of its nitro and tert-butyl groups, which confer specific chemical properties and reactivity patterns that are distinct from other similar compounds .

Properties

IUPAC Name

N-tert-butyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)12-10(14)8-6-4-5-7-9(8)13(15)16/h4-7H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMADOZDALQJUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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